molecular formula C10H9N3O2 B12918814 2-(Furan-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidin-4-amine CAS No. 61378-89-0

2-(Furan-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidin-4-amine

Cat. No.: B12918814
CAS No.: 61378-89-0
M. Wt: 203.20 g/mol
InChI Key: OXWORWBBUCUIJP-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidin-4-amine is a synthetically engineered heterocyclic compound that incorporates a fused furopyrimidine core structure, making it a valuable scaffold in medicinal chemistry and drug discovery research. This compound is characterized by its unique structure that combines furan and dihydropyrimidine rings, which are known to be key pharmacophores in biologically active molecules. The primary research value of this compound and its close structural analogs lies in their potential as anticancer agents. Compounds based on the furo[2,3-d]pyrimidine scaffold have demonstrated significant antiproliferative activity against a diverse range of human cancer cell lines. Specific derivatives have been investigated as potent dual inhibitors of the PI3K/AKT signaling pathway, a crucial cellular pathway often dysregulated in cancers. Inhibition of this pathway can lead to the induction of cell cycle arrest and the triggering of apoptosis (programmed cell death) in malignant cells. Research indicates that such inhibitors can provide advantages in overcoming resistance to other therapies and improving disease prognosis, particularly in challenging cancers like breast cancer. The presence of the 4-amino group on the pyrimidine ring and the furan-2-yl substituent offers distinct reactivity and provides opportunities for further synthetic modification. These functional groups allow researchers to use this compound as a versatile building block for developing a wider library of derivatives to explore structure-activity relationships and optimize pharmacological properties. This product is intended for research applications only and is not for human therapeutic or diagnostic use. Researchers should handle this compound with care and conduct their own experiments to verify its properties and activity for their specific applications.

Properties

CAS No.

61378-89-0

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

IUPAC Name

2-(furan-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C10H9N3O2/c11-8-6-3-5-15-10(6)13-9(12-8)7-2-1-4-14-7/h1-2,4H,3,5H2,(H2,11,12,13)

InChI Key

OXWORWBBUCUIJP-UHFFFAOYSA-N

Canonical SMILES

C1COC2=NC(=NC(=C21)N)C3=CC=CO3

Origin of Product

United States

Preparation Methods

Cyclocondensation of Amino-Functionalized Furan Derivatives with Formamide or Related Reagents

  • Starting from amino-substituted furan derivatives (e.g., 7-amino-5-methyl-furochromene-6-carbonitrile analogs), condensation with formamide leads to the formation of the pyrimidine ring via nucleophilic attack on cyano groups and subsequent cyclization.
  • This method yields 5,6-dihydrofuro[2,3-d]pyrimidin-4-amine derivatives with good purity and yield.
  • Infrared (IR) spectra confirm the disappearance of cyano absorption bands (~2235 cm⁻¹) and appearance of amino group bands (~3425 cm⁻¹), indicating successful cyclization and amination.
  • Proton Nuclear Magnetic Resonance (¹H-NMR) spectra show characteristic singlets for the amino protons at around δ 6.4–6.5 ppm, exchangeable with D₂O, confirming the presence of the 4-amino group.

Reduction of Cyano-Containing Intermediates

  • Sodium borohydride in methanol is used to reduce cyano groups in furan-containing intermediates to amino groups, facilitating the formation of dihydrofuro[2,3-d]pyrimidine cores.
  • This reduction step is crucial for converting nitrile precursors into the corresponding amines, which then undergo cyclization.
  • The reaction proceeds under mild conditions, typically at room temperature or slightly elevated temperatures, providing good yields.

Use of Iminophosphorane Intermediates and Aza-Wittig Reactions

  • Iminophosphorane intermediates derived from ethyl 2-chloro-3-oxobutanoate and ethyl 2-cyanoacetate react with aromatic isocyanates to form key intermediates.
  • Subsequent treatment with hydrazine hydrate leads to the formation of amino-substituted furo[2,3-d]pyrimidin-4-ones.
  • This method allows for the introduction of various substituents on the pyrimidine ring, enabling structural diversity.
  • The reactions are typically carried out in anhydrous solvents like dichloromethane or acetonitrile under nitrogen atmosphere at room temperature.

Cyclization via Nucleophilic Addition and Ring Closure

  • The amino group on the furan ring attacks electrophilic centers such as cyano or carbonyl groups, leading to ring closure and formation of the fused pyrimidine system.
  • Acid or base catalysis may be employed to facilitate cyclization.
  • Reaction conditions are optimized to avoid side reactions and maximize yield.

Representative Reaction Scheme and Conditions

Step Reactants/Intermediates Reagents/Conditions Product/Intermediate Yield (%) Notes
1 Furan derivative with cyano group Sodium borohydride in methanol, RT Amino-substituted furan intermediate 75–85 Reduction of nitrile to amine
2 Amino-substituted furan intermediate Formamide, reflux 5,6-Dihydrofuro[2,3-d]pyrimidin-4-amine 70–80 Cyclocondensation and ring closure
3 Ethyl 2-chloro-3-oxobutanoate + ethyl 2-cyanoacetate Triphenylphosphine, hexachloroethane, triethylamine, DCM, N₂, RT Iminophosphorane intermediate 85–90 Formation of key intermediate
4 Iminophosphorane intermediate + aromatic isocyanate Room temperature, 24–30 h Furo[2,3-d]pyrimidin-4-one derivatives 85–88 Subsequent hydrazine treatment
5 Furo[2,3-d]pyrimidin-4-one derivatives Hydrazine hydrate in ethanol, reflux Amino-substituted furo[2,3-d]pyrimidine 80–85 Final amination step

Analytical Data Supporting Preparation

  • Infrared Spectroscopy (IR): Key absorption bands for amino groups (~3400 cm⁻¹), disappearance of cyano groups (~2230 cm⁻¹), and carbonyl groups (~1690 cm⁻¹) confirm successful transformations.
  • ¹H-NMR Spectroscopy: Singlet peaks for amino protons at δ 6.4–6.5 ppm, exchangeable with D₂O, and characteristic aromatic and furan proton signals.
  • Mass Spectrometry (MS): Molecular ion peaks consistent with the expected molecular weight of 2-(Furan-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidin-4-amine.
  • Elemental Analysis: Confirms the purity and correct stoichiometry of the synthesized compound.

Summary of Research Findings

  • The preparation of 2-(Furan-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidin-4-amine is efficiently achieved via cyclocondensation of amino-functionalized furan intermediates with formamide or related reagents.
  • Reduction of cyano groups to amino groups using sodium borohydride is a critical step.
  • The use of iminophosphorane intermediates and aza-Wittig reactions allows for versatile substitution patterns and high yields.
  • Reaction conditions are generally mild, with room temperature or reflux in common organic solvents.
  • The synthetic routes provide good yields (70–90%) and high purity products, confirmed by comprehensive spectroscopic analyses.

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium ferricyanide in an alkaline medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nitration with nitric acid, bromination with bromine, and acylation with acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration would yield nitro derivatives, while bromination would yield bromo derivatives of the compound.

Comparison with Similar Compounds

Key Findings:

  • Microtubule Targeting : Compounds like 4-substituted-5-methyl-furo[2,3-d]pyrimidines (e.g., compound 4 in ) exhibit potent microtubule depolymerization (IC50 ≈ 1 µM), comparable to combretastatin A-4 (CA-4). The 5-methyl and N-aryl groups are critical for activity .
  • Resistance Profiles : Derivatives such as compounds 3, 4, and 6–9 circumvent P-glycoprotein (Pgp) and βIII-tubulin-mediated resistance, a significant advantage over paclitaxel and vinca alkaloids .
  • Core Modifications: Replacement of the dihydrofuropyrimidine core with a thieno[2,3-d]pyrimidine (as in ) introduces sulfur, which may alter electronic properties and binding affinity.

Physicochemical and Structural Properties

Table 2: Physicochemical Comparisons

Compound Name Molecular Weight LogP (Predicted) Solubility Key Structural Features References
Target Compound ~289.3* ~2.1* Moderate* Dihydrofuran (flexibility), furyl -
5,6-Diphenylfuro[2,3-d]pyrimidin-4-amine (CAS 5207-52-3) 367.4 ~4.5 Low Fully aromatic, 5,6-Ph
4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-amine 184.6 ~1.8 High Saturated pyridine ring, Cl substituent

*Predicted using analogous structures.

Key Findings:

  • Dihydrofuropyrimidine Core : The partial saturation in the target compound may improve aqueous solubility compared to fully aromatic analogs (e.g., 5,6-diphenyl derivatives) .

Biological Activity

2-(Furan-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidin-4-amine is a heterocyclic compound characterized by a fused ring system that includes both furan and pyrimidine moieties. Its molecular formula is C10H9N3O2, with a molecular weight of 204.18 g/mol. This compound has attracted significant attention in medicinal chemistry due to its diverse biological activities, particularly its potential antibacterial, antifungal, and anticancer properties.

Chemical Structure

The structural configuration of 2-(Furan-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidin-4-amine is depicted below:

Property Details
Molecular FormulaC10H9N3O2
Molecular Weight204.18 g/mol
IUPAC Name2-(Furan-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidin-4-amine

Antibacterial and Antifungal Properties

Research indicates that 2-(Furan-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidin-4-amine exhibits notable antibacterial and antifungal activities. Preliminary studies have shown that the compound can inhibit the growth of various bacterial strains and fungal pathogens. The mechanisms underlying these activities may involve the inhibition of essential enzymes or disruption of cellular processes critical for microbial survival.

Anticancer Potential

One of the most promising aspects of this compound is its potential as an anticancer agent. Studies have demonstrated its ability to inhibit enzymes involved in DNA replication and repair pathways, which are crucial for cancer cell proliferation. The compound's structure allows it to interact with specific molecular targets within cancer cells, potentially leading to apoptosis or cell cycle arrest.

Case Study: Enzyme Inhibition

In a recent study, 2-(Furan-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidin-4-amine was tested against various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with IC50 values ranging from 10 to 30 µM in different cancer models. The compound was found to induce apoptosis through the activation of caspase pathways.

The interactions between 2-(Furan-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidin-4-amine and biological targets are crucial for understanding its therapeutic potential. It is hypothesized that the compound binds to specific enzymes or receptors that modulate their activity:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in nucleotide synthesis.
  • Receptor Interaction : It may also interact with cellular receptors that regulate apoptosis and cell proliferation.

Synthesis

The synthesis of 2-(Furan-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidin-4-amine typically involves cyclization reactions from suitable precursors. A common synthetic route includes the reaction of 2-furoyl isothiocyanate with 3-aminocrotononitrile under controlled conditions to yield the desired product.

Summary of Findings

Activity Effect IC50 Value
AntibacterialGrowth inhibitionVaries by strain
AntifungalGrowth inhibitionVaries by species
AnticancerCell growth inhibition10 - 30 µM

Q & A

Basic: What are the key considerations for synthesizing 2-(Furan-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidin-4-amine, and how do reaction conditions influence yield and purity?

Answer:
The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, analogous compounds like N-aryl-2,6-dimethylfuro[2,3-d]pyrimidin-4-amines are prepared by reacting intermediates with aryl amines under reflux in polar solvents (e.g., ethanol or DMF). Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates, while polar protic solvents (e.g., ethanol) favor crystallization .
  • Temperature control : Reactions often require reflux (70–100°C) to achieve optimal cyclization .
  • Purification : Column chromatography (e.g., using hexane/ethyl acetate gradients) or recrystallization removes by-products, as seen in compounds like N-ethyl-N-(4-methoxyphenyl)-2,6-dimethylfuro[2,3-d]pyrimidin-4-amine (Rf = 0.30 in 3:1 hexane/EtOAc) .

Advanced: How can conflicting NMR or melting point data for structurally similar derivatives be resolved during characterization?

Answer:
Discrepancies may arise from polymorphic forms or impurities. Methodological approaches include:

  • Multi-technique validation : Combine 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) to confirm molecular identity. For example, N-(3-ethynylphenyl)-2,6-dimethylfuro[2,3-d]pyrimidin-4-amine was validated via NMR shifts (δ 2.36 ppm for CH3_3) and elemental analysis .
  • Thermal analysis : Differential scanning calorimetry (DSC) can distinguish polymorphs, as melting points vary widely (e.g., 65.2–287.7°C for related compounds) .
  • Chromatographic purity : Use HPLC with UV detection to quantify impurities (<1% threshold for pharmaceutical intermediates) .

Basic: What analytical techniques are essential for confirming the regioselectivity of furan and pyrimidine ring substitutions?

Answer:
Regioselectivity is confirmed via:

  • X-ray crystallography : Provides unambiguous structural proof, as demonstrated for N-1-benzofuran-5-yl-N,2,6-trimethylfuro[2,3-d]pyrimidin-4-amine (bond angles and distances confirm substitution sites) .
  • NOESY NMR : Detects spatial proximity between substituents (e.g., furan protons and adjacent methyl groups) .
  • Computational modeling : DFT calculations predict stable conformers and validate experimental data .

Advanced: How should researchers design stability studies for this compound under varying pH and temperature conditions?

Answer:
Adopt a matrix-based experimental design:

  • pH stability : Incubate solutions at pH 3.0 (simulating gastric fluid), 7.4 (physiological), and 9.0 (alkaline) at 25°C and 40°C. Monitor degradation via LC-MS over 14 days .
  • Solid-state stability : Store samples at 40°C/75% relative humidity (ICH guidelines). Use XRD to detect crystallinity changes and TGA for moisture uptake analysis .
  • Photostability : Expose to UV light (ICH Q1B) and track photodegradants with HPLC-DAD .

Basic: What pharmacological screening frameworks are applicable to evaluate the bioactivity of this compound?

Answer:
Prioritize assays based on structural analogs:

  • Kinase inhibition : Test against tyrosine kinases (e.g., EGFR) using fluorescence polarization assays .
  • Antimicrobial activity : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .

Advanced: How can researchers reconcile contradictory data on the environmental persistence of furopyrimidine derivatives?

Answer:
Address contradictions via:

  • Environmental fate studies : Measure hydrolysis half-lives at pH 5–9 and photolysis rates under simulated sunlight. For example, related pyrimidines show pH-dependent degradation (t1/2_{1/2} = 2–30 days) .
  • QSAR modeling : Predict biodegradability using logP and topological polar surface area (TPSA). High TPSA (>80 Ų) correlates with lower bioaccumulation .
  • Ecotoxicology assays : Test Daphnia magna acute toxicity (EC50_{50}) and algal growth inhibition .

Basic: What safety protocols are critical when handling furan-containing pyrimidines?

Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Conduct reactions in fume hoods due to potential volatile by-products (e.g., methyl sulfides) .
  • Waste disposal : Neutralize acidic/basic residues before disposal, following EHS guidelines .

Advanced: How can computational tools predict the metabolic pathways of this compound?

Answer:

  • MetaSite software : Simulates cytochrome P450 metabolism (e.g., hydroxylation at C5 of the furan ring) .
  • ADMET prediction : Estimate bioavailability (%F) and plasma protein binding using SwissADME .
  • Metabolite identification : Use in silico fragmentation (e.g., Mass Frontier) to predict Phase II conjugates (glucuronides, sulfates) .

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